2,3-Dibromo-2,3-dihydro-1H-inden-1-one
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Overview
Description
1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- is a brominated derivative of 1H-Inden-1-one. This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the dihydroindenone ring. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- can be synthesized through the bromination of 1H-Inden-1-one. The reaction typically involves the use of bromine (Br2) in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1H-Inden-1-one, 2,3-dihydro- by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted indenones.
Reduction: 1H-Inden-1-one, 2,3-dihydro-.
Oxidation: Indenone derivatives or carboxylic acids.
Scientific Research Applications
1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
- 1H-Inden-1-one, 2,3-dihydro-
- 1H-Inden-1-one, 2-bromo-2,3-dihydro-
- 1H-Inden-1-one, 3-bromo-2,3-dihydro-
Comparison: 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- is unique due to the presence of two bromine atoms, which significantly alters its chemical reactivity compared to its mono-brominated counterparts. This compound exhibits higher reactivity in substitution reactions and can form a wider variety of derivatives .
Properties
CAS No. |
50870-59-2 |
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Molecular Formula |
C9H6Br2O |
Molecular Weight |
289.95 g/mol |
IUPAC Name |
2,3-dibromo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6Br2O/c10-7-5-3-1-2-4-6(5)9(12)8(7)11/h1-4,7-8H |
InChI Key |
DKFIODDWNZLRCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C2=O)Br)Br |
Origin of Product |
United States |
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